molecular formula C10H9NO4 B160405 4-Hydroxyquinoline-2-carboxylic acid hydrate CAS No. 345909-35-5

4-Hydroxyquinoline-2-carboxylic acid hydrate

Cat. No. B160405
CAS RN: 345909-35-5
M. Wt: 207.18 g/mol
InChI Key: WZQSVWRLXGIOBK-UHFFFAOYSA-N
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Description

4-Hydroxyquinoline-2-carboxylic acid hydrate is a broad-spectrum excitatory amino acid antagonist . It is used as an intermediate in synthetic chemistry and acts as an antiexcitotoxic and anticonvulsant . It finds application in certain neurobiological disorders therapy .


Molecular Structure Analysis

The molecular formula of 4-Hydroxyquinoline-2-carboxylic acid hydrate is C10H7NO3 . The InChI Key is HCZHHEIFKROPDY-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-Hydroxyquinoline-2-carboxylic acid hydrate has a molecular weight of 189.17 . It has a density of 1.3175 (rough estimate), a melting point of 275°C (dec.) (lit.), and a boiling point of 324.41°C (rough estimate) . It is soluble in hot ethanol and water, but insoluble in ether .

Scientific Research Applications

Neurological Disorders

4-Hydroxyquinoline-2-carboxylic acid and its derivatives, such as kynurenic acid, have been studied for their potential in treating neurological disorders. The compounds have shown promise in modulating neurotransmitter activity, which could be beneficial in conditions like schizophrenia .

Retinal Damage

Research indicates that derivatives of 4-Hydroxyquinoline-2-carboxylic acid may have therapeutic applications in preventing or treating retinal damage. This could have significant implications for diseases that lead to vision loss .

Diabetes Mellitus

The anti-inflammatory and antioxidant properties of 4-Hydroxyquinoline-2-carboxylic acid derivatives are being explored for diabetes management. These compounds could play a role in reducing oxidative stress associated with diabetes .

Hypertension

There is interest in the potential use of 4-Hydroxyquinoline-2-carboxylic acid derivatives for hypertension. By influencing vascular relaxation and contraction, these compounds might help in controlling high blood pressure .

Synthesis of Cytotoxic Agents

4-Hydroxyquinoline-2-carboxylic acid is used in the synthesis of compounds that have cytotoxic properties. These synthesized compounds are being investigated for their potential use in cancer therapy .

Pharmaceutical Intermediates

The compound serves as a key intermediate in the pharmaceutical industry for the synthesis of various drugs. Its versatility in chemical reactions makes it a valuable component in drug development .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

4-Hydroxyquinoline-2-carboxylic acid hydrate finds application in certain neurobiological disorders therapy . As an intermediate in synthetic chemistry, it could potentially be used in the development of new compounds and treatments .

properties

IUPAC Name

4-oxo-1H-quinoline-2-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3.H2O/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9;/h1-5H,(H,11,12)(H,13,14);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQSVWRLXGIOBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(N2)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxyquinoline-2-carboxylic acid hydrate

CAS RN

345909-35-5
Record name 4-Hydroxyquinoline-2-carboxylic acid hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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